

# Isosalvianolic Acid B Demonstrates Significant Neuroprotective Effects in Preclinical Stroke Models

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## Compound of Interest

Compound Name: *Isosalvianolic acid B*

Cat. No.: *B150274*

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A comprehensive analysis of in vivo studies highlights the therapeutic potential of **Isosalvianolic acid B** in reducing brain injury and improving neurological outcomes following ischemic stroke. Experimental data from mouse models of stroke consistently show a reduction in infarct volume, brain edema, and neurological deficits. These benefits are attributed to the compound's multifaceted mechanism of action, which includes potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties.

**Isosalvianolic acid B** (Sal B), a major water-soluble component of *Salvia miltiorrhiza*, has emerged as a promising candidate for the treatment of ischemic stroke.[1][2] A systematic review and meta-analysis of animal studies revealed that Sal B significantly reduces infarct size, neurological deficit scores, brain edema, and brain water content in cerebral ischemic animals.[1][3] The neuroprotective effects of Sal B are linked to its ability to mitigate oxidative stress by increasing superoxide dismutase (SOD) levels and decreasing malondialdehyde (MDA) content.[1] Furthermore, it exerts anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-1 $\beta$  (IL-1 $\beta$ ) and tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ).[1][4] The anti-apoptotic effect of Sal B is evidenced by a reduction in the number of TUNEL-positive cells.

## Comparative Efficacy of Isosalvianolic Acid B

In preclinical studies, **Isosalvianolic acid B** has been primarily compared against vehicle-treated control groups in the context of a surgically induced stroke, most commonly the middle

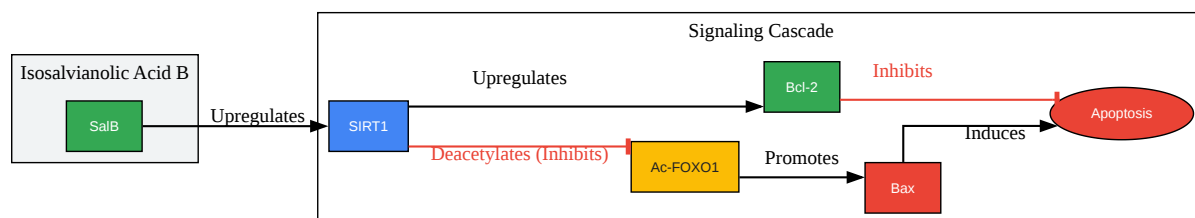
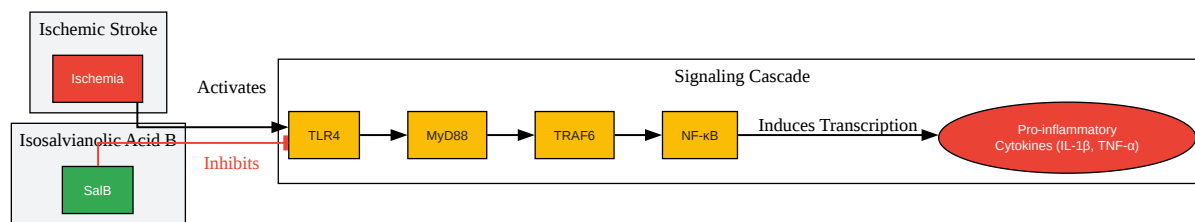
cerebral artery occlusion (MCAO) model.[5][4][6][7] These studies consistently demonstrate the superior therapeutic efficacy of Sal B in ameliorating the pathological consequences of cerebral ischemia.

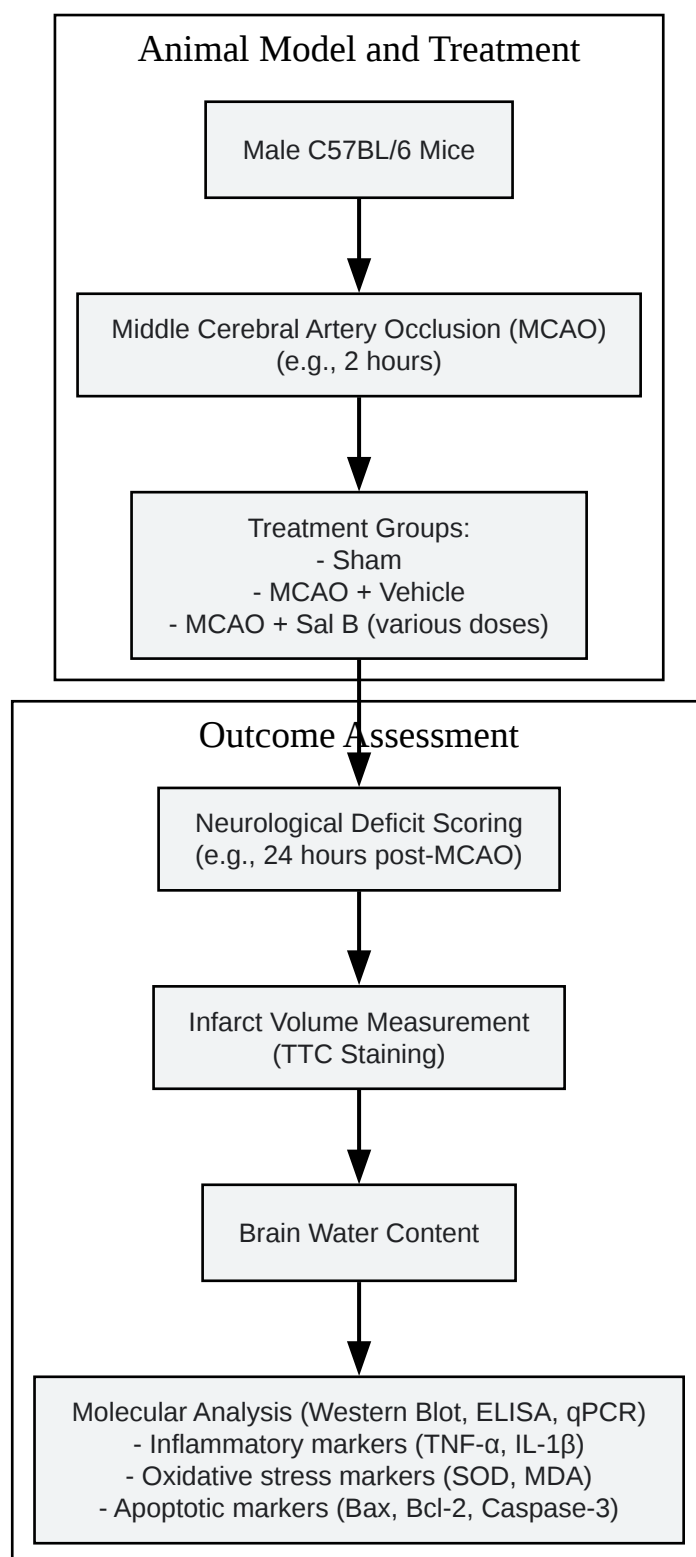
Outcome Measure	Control (MCAO Model)	Isosalvianolic Acid B Treatment	Reference
Infarct Volume (% of hemisphere)	~55%	~35% (at 45 mg/kg)	
Neurological Deficit Score (e.g., Longa scale)	Significantly elevated	Significantly reduced	[6]
Brain Edema / Water Content	Significantly increased	Significantly reduced	[4]
Pro-inflammatory Cytokines (IL-1 $\beta$ , TNF- $\alpha$ )	Significantly elevated	Significantly reduced	[4]
Oxidative Stress Markers (MDA)	Significantly elevated	Significantly reduced	
Antioxidant Enzymes (SOD)	Significantly reduced	Significantly increased	[1]

## Key Signaling Pathways Modulated by Isosalvianolic Acid B

The neuroprotective effects of **Isosalvianolic acid B** are mediated through the modulation of several key signaling pathways implicated in the pathophysiology of ischemic stroke.

One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[7] This pathway is a critical component of the innate immune response and is activated during cerebral ischemia, leading to the production of pro-inflammatory cytokines. Sal B has been shown to inhibit this pathway, thereby reducing the inflammatory response.[7]





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